molecular formula C16H19ClN2O2 B8565610 4-Chloro-5-(2,2-diethoxyethyl)-6-phenylpyrimidine

4-Chloro-5-(2,2-diethoxyethyl)-6-phenylpyrimidine

Cat. No. B8565610
M. Wt: 306.79 g/mol
InChI Key: SOFKBWCXKVLCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193725B2

Procedure details

To a stirred solution of 4-chloro-5-(2,2-diethoxyethyl)-6-phenylpyrimidine (800 mg) in dry THF (10 mL), concentrated HCl (2.0 mL) was added. The reaction mixture was stirred at 45° C. for 1 hour and solvents were removed under reduced pressure. The resulting oil was diluted with dichloromethane (50 mL), washed with 10% NaHCO3 (20 mL) and brine (20 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography using MeOH\CHCl3 (0.1:9.9) as eluent to afford 2-(4-chloro-6-phenylpyrimidin-5-yl)acetaldehyde (450 mg) as white solid. 1H NMR (DMSO-d6): δ 4.04 (s, 2H), 7.42-7.53 (m, 5H), 9.02 (s, 1H), 9.72 (s, 1H).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][CH:9](OCC)[O:10]CC)=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:5]=[CH:4][N:3]=1>C1COCC1.Cl>[Cl:1][C:2]1[C:7]([CH2:8][CH:9]=[O:10])=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1CC(OCC)OCC)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 45° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting oil was diluted with dichloromethane (50 mL)
WASH
Type
WASH
Details
washed with 10% NaHCO3 (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1CC=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.